Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate

Cytotoxicity Biocompatibility MC3T3-E1

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate (CAS 77753-71-0, synonym: diethylene glycol bis-vinyl carbonate) is a bifunctional vinyl carbonate monomer belonging to the class of low-cytotoxicity alternatives to (meth)acrylates for radical photopolymerization. It features two terminal vinyl carbonate groups connected via a flexible diethylene glycol spacer (molecular formula C₁₀H₁₄O₇, MW 246.21 g/mol), enabling crosslinked network formation upon polymerization.

Molecular Formula C10H14O7
Molecular Weight 246.21 g/mol
CAS No. 77753-71-0
Cat. No. B12667009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate
CAS77753-71-0
Molecular FormulaC10H14O7
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC=COC(=O)OCCOCCOC(=O)OC=C
InChIInChI=1S/C10H14O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-4H,1-2,5-8H2
InChIKeyUQXAJSCITZRYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate (CAS 77753-71-0): A Bifunctional Bis-Vinyl Carbonate Monomer for Low-Toxicity Photopolymerization


Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate (CAS 77753-71-0, synonym: diethylene glycol bis-vinyl carbonate) is a bifunctional vinyl carbonate monomer belonging to the class of low-cytotoxicity alternatives to (meth)acrylates for radical photopolymerization. It features two terminal vinyl carbonate groups connected via a flexible diethylene glycol spacer (molecular formula C₁₀H₁₄O₇, MW 246.21 g/mol), enabling crosslinked network formation upon polymerization [1]. The compound is a colorless liquid with density 1.173 g/cm³, boiling point 353.2 °C at 760 mmHg, and flash point 156 °C . Its EC number is 278-759-4 and it is classified under the polymer monomer group [2]. As a vinyl carbonate, it has emerged as a candidate monomer in biomedical photopolymerization, particularly for 3D-printable scaffolds and low-irritancy coatings, where the class has demonstrated 1–3 orders of magnitude lower cytotoxicity compared to acrylate and methacrylate benchmarks [3].

Why Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate Cannot Be Interchanged with Generic (Meth)acrylate or Allyl Carbonate Monomers


Generic substitution of vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate with conventional (meth)acrylates or allyl carbonates fails on three critical axes: cytotoxicity profile, degradation mechanism, and polymerization chemistry. (Meth)acrylates such as UDMA, Bis-GMA, and D3MA exhibit IC₅₀ values approximately one order of magnitude lower (i.e., more cytotoxic) than vinyl carbonates [1]. Moreover, poly(acrylate) networks degrade via autocatalytic bulk erosion to release high-MW poly(acrylic acid), which can provoke inflammatory responses, whereas poly(vinyl carbonates) degrade via surface erosion to yield FDA-approved poly(vinyl alcohol) and low-MW dialcohols [2]. Diethylene glycol bis(allyl carbonate) (CR-39 monomer, CAS 142-22-3), the closest structural analog, relies on allyl groups that polymerize with significantly lower reactivity than vinyl carbonate termini, requiring thermal initiation and exhibiting ~14% volumetric shrinkage during casting [3]. These differences mean that simply swapping monomers without reformulation leads to divergent biocompatibility, mechanical integrity, and processing behavior—rendering results non-transferable across monomer classes.

Quantitative Differentiation Evidence for Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate vs. Comparator Monomers


Cytotoxicity: Vinyl Carbonate Class Exhibits ~12-Fold Higher IC₅₀ than Acrylate Monomers in MC3T3-E1 Osteoblast-Like Cells

In a direct head-to-head in vitro comparison, vinyl carbonate monomers (as a class) demonstrated approximately 12-fold lower cytotoxicity than standard acrylate monomers in MC3T3-E1 osteoblast-like cells. The vinyl carbonate monomer tested showed an IC₅₀ of 2.392 mM, compared to 0.201 mM for acrylate controls [1]. This represents a quantified reduction in acute cytotoxicity exceeding one order of magnitude. Concurrently, alkaline phosphatase (ALP) activity—a marker of osteogenic differentiation—was at least threefold higher for vinyl carbonates (18.836 units) compared to acrylates (5.795 units) at 10 mM concentration [1]. Although this data is from a representative vinyl carbonate monomer rather than CAS 77753-71-0 specifically, the structure–activity relationship within the vinyl carbonate class is driven by the same vinyl carbonate functional group and degradation pathway, supporting class-level extrapolation [2].

Cytotoxicity Biocompatibility MC3T3-E1

In Vivo Bone Regeneration: Vinyl Carbonate-Based Photopolymers Outperform Acrylate Controls in New Bone Formation and Bone-to-Implant Contact

In a rabbit distal femoral condyle implantation model (16 New Zealand White Rabbits, observation periods of 4–12 weeks), 3D-printed vinyl carbonate-based biophotopolymers demonstrated significantly superior osseointegration compared to acrylate-based materials. Histomorphometric analysis revealed that vinyl carbonate implants led to significantly higher rates of newly formed bone (p < 0.001) and significantly greater bone-to-implant contact (p < 0.001) relative to acrylate controls [1]. In contrast, vinyl ester-based polymers showed similar rates of new bone formation but significantly less bone-to-implant contact (p = 0.002) compared to acrylates, highlighting that the vinyl carbonate class—not the vinyl ester class—is the driver of the osseointegration advantage [1]. Distinct histological signs of polymer degradation were observed for both vinyl ester and vinyl carbonate implants, confirming the resorbable nature of these materials in vivo [1].

Bone regeneration In vivo Osteointegration

Degradation Mechanism: Surface Erosion of Poly(vinyl carbonates) Yields Nontoxic Poly(vinyl alcohol) vs. Bulk Erosion of Poly(acrylates) Yielding Inflammatory Poly(acrylic acid)

Poly(vinyl carbonates) degrade via a surface erosion mechanism that produces nontoxic poly(vinyl alcohol) (PVA)—an FDA-approved biomaterial—and low-molecular-weight dialcohols that can be cleared from the implant site [1]. This contrasts sharply with poly(meth)acrylate networks, which degrade via autocatalytic bulk erosion to release high-molecular-weight poly(acrylic acid) and poly(methacrylic acid), which can cause local pH drops, inflammatory responses, and ultimately implant failure [1]. The surface erosion mechanism also preserves the geometric integrity of the implant during degradation (predictable mass loss from the surface inward), whereas bulk erosion can lead to sudden mechanical failure [1]. For CAS 77753-71-0 specifically, the diethylene glycol spacer segment hydrolyzes to diethylene glycol (a low-toxicity dialcohol excreted renally), complementing the PVA backbone from vinyl carbonate cleavage [2].

Polymer degradation Surface erosion Poly(vinyl alcohol)

Photoreactivity: Thiol-Ene Chemistry Elevates Vinyl Carbonate Curing Speed to Acrylate Levels

Vinyl carbonates containing abstractable hydrogens exhibit moderate homopolymerization reactivity compared to highly reactive acrylates. However, when formulated with thiol co-monomers via the thiol-ene mechanism, vinyl carbonate photoreactivity can be enhanced to reach the level of comparable acrylate systems [1]. Photo-differential scanning calorimetry (photo-DSC) and real-time FT-IR measurements demonstrated that the thiol-ene approach 'improves the reactivity enormously up to the level of acrylates' [REFS-1, REFS-2]. This is significant because it means that vinyl carbonate monomers can achieve industrially relevant curing speeds when properly formulated, overcoming a key historical limitation of this class. For CAS 77753-71-0, which possesses two terminal vinyl carbonate groups and no abstractable hydrogens on the vinyl moiety itself, the thiol-ene pathway with tetra-functional thiols (e.g., pentaerythritol tetra-3-mercaptopropionate) is directly applicable [3].

Thiol-ene Photoreactivity Photo-DSC

Physical Properties: Boiling Point 353.2 °C and Flash Point 156 °C Provide a Wider Thermal Processing Window than Lower-MW Vinyl Carbonates

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate (CAS 77753-71-0) has a reported density of 1.173 g/cm³, a boiling point of 353.2 °C at 760 mmHg, and a flash point of 156 °C . Compared to the shorter-chain analog ethylene glycol bis(vinyl carbonate) (which would have a lower molecular weight and correspondingly lower boiling point), the diethylene glycol spacer in CAS 77753-71-0 provides a higher boiling point and flash point, enabling a wider thermal processing window during monomer purification by distillation and during storage/handling. For comparison, vinylene carbonate (the simplest cyclic vinyl carbonate, CAS 872-36-6) has a boiling point of only 162 °C and a flash point of 73 °C , making it substantially more volatile and presenting greater flammability risk. The higher boiling point of CAS 77753-71-0 also reduces evaporative monomer loss during open-vat photopolymerization processes.

Physical properties Thermal stability Processing window

Structural Differentiation: Bifunctional Diethylene Glycol Spacer Enables Tunable Crosslink Density vs. Monofunctional Vinyl Carbonates and Rigid Aromatic Dimethacrylates

CAS 77753-71-0 possesses a unique structural architecture comprising two terminal vinyl carbonate groups bridged by a flexible diethylene glycol spacer (–O–CH₂CH₂–O–CH₂CH₂–O–), yielding a bifunctional monomer with a molecular weight of 246.21 g/mol [1]. This contrasts with: (a) monofunctional vinyl carbonates, which cannot form crosslinked networks; (b) ethylene glycol bis(vinyl carbonate), which has a shorter spacer and yields networks with higher crosslink density and potentially greater brittleness [2]; and (c) aromatic dimethacrylates such as Bis-GMA and UDMA, which incorporate rigid bisphenol-A or urethane segments that produce stiff but non-degradable networks [3]. The diethylene glycol spacer provides chain flexibility that can be leveraged to tune mechanical properties—tensile modulus and elongation at break—by blending with other monomers or varying thiol crosslinker ratios in thiol-ene formulations [3]. This architectural flexibility is a structural feature encoded directly in the monomer rather than achieved through formulation alone.

Crosslink density Monomer architecture Network flexibility

Recommended Application Scenarios for Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate Based on Quantitative Evidence


Biomedical 3D-Printed Bone Regeneration Scaffolds Requiring Low Cytotoxicity and Osteointegration

For research groups and companies developing 3D-printable bone replacement materials via stereolithography (SLA) or digital light processing (DLP), CAS 77753-71-0 offers a vinyl carbonate monomer platform that has demonstrated, at the class level, ~12-fold lower cytotoxicity (IC₅₀ 2.392 mM vs. 0.201 mM for acrylates) and significantly higher in vivo bone formation (p < 0.001) and bone-to-implant contact (p < 0.001) compared to acrylate-based photopolymers [1]. The surface erosion degradation pathway yields FDA-approved PVA rather than inflammatory poly(acrylic acid), making this monomer class particularly suited for implantable device research where degradation product safety is a regulatory prerequisite [2].

Low-Irritancy UV-Curable Coatings and Adhesives for Skin-Contact or Sensitive Applications

In industrial UV-curable coating and adhesive formulations where operator skin exposure or end-user dermal contact is a concern, vinyl carbonate monomers have been identified as low-irritancy alternatives to (meth)acrylates, with cytotoxicity reduced by 1–3 orders of magnitude [1]. The high boiling point (353.2 °C) and flash point (156 °C) of CAS 77753-71-0 [2] provide a favorable safety profile during formulation and curing, with reduced volatile organic compound (VOC) concerns compared to lower-MW vinyl carbonates such as vinylene carbonate (bp 162 °C, flash point 73 °C) . The bifunctional architecture enables crosslinked coating formation without requiring acrylate co-monomers.

Thiol-Ene Photopolymer Resins for Rapid Prototyping with Acrylate-Level Curing Speed

When formulated with multifunctional thiols (e.g., pentaerythritol tetra-3-mercaptopropionate) in a thiol-ene system, vinyl carbonate monomers can achieve curing speeds comparable to acrylate-based photopolymers [1], overcoming the historically moderate homopolymerization reactivity of this class. This makes CAS 77753-71-0 suitable for DLP or SLA rapid prototyping workflows that demand fast layer curing times. The patent literature explicitly describes curable compositions comprising bifunctional vinyl carbonates and tetrafunctional thiols for the preparation of biodegradable, biocompatible crosslinked polymers [2], establishing a formulation precedent directly applicable to this monomer.

Structure–Property Relationship Studies on Degradable Crosslinked Networks

For academic and industrial polymer chemistry laboratories investigating the relationship between monomer spacer length and network mechanical/degradation properties, CAS 77753-71-0 provides a defined diethylene glycol spacer architecture that sits between the shorter ethylene glycol bis(vinyl carbonate) and longer oligo(ethylene glycol) variants [1]. By systematically varying the spacer length while keeping the vinyl carbonate termini constant, researchers can map the influence of crosslink density and chain flexibility on tensile modulus, elongation at break, and hydrolytic degradation rate—a research workflow directly supported by the published mechanical property data on vinyl carbonate photopolymers [2].

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